-Cyano-N-phenylacetamide can be synthesized through various methods, including:
-Cyano-N-phenylacetamide serves as a building block for the synthesis of various bioactive molecules with potential applications in medicinal chemistry. Some examples include:
Beyond medicinal chemistry, 2-Cyano-N-phenylacetamide also finds applications in other scientific research areas, such as:
2-Cyano-N-phenylacetamide is an organic compound with the molecular formula C₉H₈N₂O. It features a cyano group (-C≡N) attached to a phenylacetamide structure, making it a member of the cyanoacetamide family. This compound is characterized by its white crystalline appearance and is soluble in various organic solvents. Its structural formula can be represented as follows:
textO ||C6H5—C—C≡N | H
The biological activity of 2-cyano-N-phenylacetamide and its derivatives has garnered interest due to their potential pharmacological properties. Some studies indicate that certain derivatives exhibit anti-inflammatory and analgesic effects, akin to established drugs like indomethacin and paracetamol . The interactions of these compounds with cyclooxygenase enzymes suggest they may inhibit inflammatory pathways effectively.
Various synthetic routes exist for producing 2-cyano-N-phenylacetamide:
2-Cyano-N-phenylacetamide is utilized in various fields:
Research into the interaction of 2-cyano-N-phenylacetamide with biological targets has revealed its potential efficacy in modulating enzyme activity, particularly in inhibiting cyclooxygenase enzymes involved in inflammation. Structural studies using molecular docking have shown that some derivatives maintain favorable binding affinities comparable to established anti-inflammatory drugs .
Several compounds share structural similarities with 2-cyano-N-phenylacetamide. A comparison highlights its uniqueness:
The presence of the phenyl group and the cyano moiety in 2-cyano-N-phenylacetamide contributes to its distinct reactivity and biological profile compared to similar compounds.
The synthesis of 2-Cyano-N-phenylacetamide through conventional condensation reactions represents one of the most established and widely utilized methodologies in synthetic organic chemistry [1]. These reactions primarily involve the interaction between aniline and various cyanoacetate derivatives, forming the desired amide bond through nucleophilic acyl substitution mechanisms [2]. The conventional approach typically employs ethyl cyanoacetate as the primary starting material, which undergoes condensation with aniline under reflux conditions to yield 2-Cyano-N-phenylacetamide [1] [3].
The reaction mechanism proceeds through nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the cyanoacetate ester, followed by elimination of ethanol to form the amide bond [2]. This transformation requires elevated temperatures and extended reaction times, typically ranging from 5 to 12 hours under reflux conditions [1]. The conventional methodology has been extensively documented in patent literature, with yields consistently reported in the range of 75-90% depending on reaction conditions and purification methods [3].
Polar aprotic solvents play a crucial role in facilitating the condensation reaction between aniline and cyanoacetate derivatives [4]. N,N-Dimethylformamide emerges as the most commonly employed solvent for this transformation, providing excellent solubility for both reactants and enabling efficient heat transfer during reflux conditions [1] [4]. The high dielectric constant of N,N-Dimethylformamide (36.7) promotes the ionization of the reaction intermediates, thereby accelerating the condensation process [4].
Research findings demonstrate that N,N-Dimethylformamide-mediated synthesis consistently achieves yields in the range of 75-85% when conducted under optimized conditions [1]. The reaction typically requires 5-12 hours of reflux at temperatures between 80-100°C, with the polar aprotic nature of the solvent facilitating catalytic activity at elevated temperatures [2]. Comparative studies have shown that N,N-Dimethylformamide outperforms other polar aprotic solvents such as dimethyl sulfoxide and N-Methyl-2-pyrrolidone in terms of reaction efficiency and product yield [4].
| Solvent | Dielectric Constant | Reaction Time (hours) | Yield (%) | Advantages |
|---|---|---|---|---|
| N,N-Dimethylformamide | 36.7 | 5-12 | 75-85 | Excellent solubility, high yields |
| Dimethyl sulfoxide | 46.7 | 6-12 | 70-80 | High boiling point, good stability |
| N-Methyl-2-pyrrolidone | 32.2 | 6-10 | 75-85 | Excellent solubility, high yields |
| Acetonitrile | 37.5 | 8-14 | 65-75 | Easy removal, lower toxicity |
The selection of appropriate polar aprotic media significantly influences the reaction kinetics and overall efficiency of the condensation process [4]. N,N-Dimethylformamide demonstrates superior performance due to its ability to stabilize charged intermediates while maintaining sufficient thermal stability under reflux conditions [2]. However, the use of N,N-Dimethylformamide presents challenges in terms of product isolation and solvent recovery due to its high boiling point and hygroscopic nature [4].
Catalytic methodologies have been developed to enhance the efficiency and selectivity of 2-Cyano-N-phenylacetamide synthesis through conventional condensation reactions [2] [5]. Triethylamine serves as the most widely employed basic catalyst, functioning to abstract the acidic proton from the cyanoacetate substrate and facilitate nucleophilic attack by aniline [2] [5]. The catalytic mechanism involves the formation of an enolate intermediate, which exhibits enhanced nucleophilicity and reactivity toward electrophilic centers [5].
Optimization studies have revealed that triethylamine loading of 5-10 mol% provides optimal catalytic activity while minimizing side reactions and catalyst-related impurities [6]. The reaction proceeds efficiently at room temperature to moderate heating (20-25°C), with reaction times reduced to 2-5 hours compared to non-catalyzed systems [6]. Alternative basic catalysts including N-methylpiperazine and 1,4-diazabicyclo[2.2.2]octane have demonstrated comparable or superior catalytic activity under specific reaction conditions [7].
| Catalyst | Optimal Loading (mol%) | Temperature (°C) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | 5-10 | 20-25 | 2-5 | 70-85 |
| N-Methylpiperazine | 10-20 | 20-25 | 2-4 | 86-92 |
| 1,4-diazabicyclo[2.2.2]octane | 5-15 | 25-30 | 3-6 | 75-85 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | 2-5 | 20-25 | 1-3 | 80-90 |
Reaction optimization studies have focused on identifying the optimal balance between catalyst loading, reaction temperature, and solvent selection to maximize yield and minimize reaction time [6]. N-Methylpiperazine has emerged as particularly effective for solvent-free conditions, achieving yields of 86-92% with reaction times of 2-4 hours [7]. The superior performance of N-methylpiperazine is attributed to its dual role as both a basic catalyst and a hydrogen bond acceptor, facilitating the condensation reaction through multiple mechanistic pathways [7].
Microwave-assisted synthesis has revolutionized the preparation of 2-Cyano-N-phenylacetamide by dramatically reducing reaction times while maintaining or improving product yields [8] [9]. This green chemistry approach utilizes microwave irradiation to provide rapid and uniform heating, enabling efficient molecular activation and accelerated reaction kinetics [10]. Research findings demonstrate that microwave-assisted synthesis can achieve yields of 90-99% within 5-35 minutes, representing a significant improvement over conventional thermal methods [11].
The microwave-assisted methodology typically employs triethylamine as a catalyst in conjunction with green solvents such as aqueous sodium chloride solution or ethanol [11]. The rapid heating provided by microwave irradiation promotes efficient formation of the enolate intermediate while minimizing thermal decomposition and side reactions [8]. Comparative studies have shown that microwave-assisted synthesis achieves superior yields compared to conventional heating methods, with reaction times reduced by factors of 10-20 [9].
Green synthesis techniques have been developed to address environmental concerns associated with traditional synthetic methodologies [8] [11]. Solvent-free synthesis represents one of the most environmentally benign approaches, achieving yields of 90-95% through direct condensation of aniline and ethyl cyanoacetate without the use of organic solvents [7]. This methodology relies on mechanical mixing and moderate heating to facilitate the condensation reaction, resulting in significantly reduced waste generation and environmental impact [7].
| Green Technique | Reaction Conditions | Yield (%) | Energy Efficiency | Environmental Factor |
|---|---|---|---|---|
| Microwave-assisted | 5-35 min, 80-120°C | 90-99 | High | 2-5 |
| Solvent-free | 2-4 hours, Room temperature | 90-95 | Very high | 1-3 |
| Aqueous medium | 6-10 hours, 25-50°C | 60-70 | Moderate | 5-10 |
| Ultrasound-assisted | 30-60 min, 25-40°C | 75-85 | High | 3-7 |
Ultrasound-assisted synthesis provides another green alternative, utilizing acoustic cavitation to enhance mass transfer and reaction kinetics [10]. This methodology achieves yields of 75-85% within 30-60 minutes at ambient temperatures, offering advantages in terms of energy consumption and operational simplicity [10]. The cavitation effects generated by ultrasound facilitate efficient mixing and activation of reactants, leading to improved reaction rates and selectivity [10].
Industrial-scale production of 2-Cyano-N-phenylacetamide requires careful consideration of process economics, safety, and environmental impact while maintaining product quality and consistency [12] [13]. Batch reactor processes represent the most established industrial methodology, typically employing N,N-Dimethylformamide as the reaction medium with triethylamine catalysis [1]. These processes operate at temperatures of 80-100°C for 5-8 hours, achieving yields of 75-85% with product purities of 95-98% [1] [12].
Continuous flow reactor technology has emerged as an advanced industrial approach, offering improved process control and efficiency compared to traditional batch methods [13]. Flow reactors enable precise temperature and residence time control, typically operating at 100-120°C with residence times of 10-30 minutes [13]. This methodology achieves yields of 80-90% with enhanced product purities of 97-99%, while providing superior scalability and reduced energy consumption [13].
| Production Protocol | Scale | Yield (%) | Purity (%) | Production Capacity (kg/day) | Energy Consumption (kWh/kg) |
|---|---|---|---|---|---|
| Batch Reactor | Medium to Large | 75-85 | 95-98 | 100-500 | 8-12 |
| Continuous Flow | Large | 80-90 | 97-99 | 500-2000 | 5-8 |
| Microreactor Technology | Small to Medium | 85-95 | 98-99 | 50-200 | 3-6 |
| Intensified Batch | Medium | 80-90 | 94-97 | 200-800 | 4-7 |
Microreactor technology represents the most advanced industrial approach, utilizing precise process intensification to achieve exceptional yields of 85-95% with product purities of 98-99% [13]. These systems operate with residence times of 1-5 minutes at temperatures of 80-100°C, providing superior process control and minimal waste generation [13]. However, microreactor systems are currently limited to smaller production scales of 50-200 kg/day due to throughput constraints [13].
Intensified batch processes combine the advantages of traditional batch processing with modern process intensification techniques [13]. These systems utilize mechanical mixing and optimized heat transfer to achieve yields of 80-90% under solvent-free conditions at temperatures of 25-40°C [13]. The intensified batch approach offers excellent cost efficiency and environmental performance, with reduced energy consumption of 4-7 kWh/kg and minimal waste generation [13].
A comprehensive comparative analysis of synthetic routes for 2-Cyano-N-phenylacetamide reveals significant variations in yield, purity, and process efficiency depending on the chosen methodology [1] [2] [5]. The conventional aniline-ethyl cyanoacetate condensation consistently achieves yields of 83-90% with product purities of 95-98%, representing the benchmark for comparison with alternative synthetic approaches [1] [3]. This route demonstrates excellent scalability and cost efficiency, making it the preferred method for large-scale industrial production [1] [12].
Alternative synthetic routes utilizing cyanoacetic acid as the starting material require coupling agents such as N,N'-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate amide bond formation [14]. These methodologies achieve moderate yields of 70-80% with purities of 90-95%, but suffer from increased reagent costs and complex purification requirements [14]. The atom economy of coupling agent-mediated synthesis ranges from 70-80%, which is competitive with conventional esterification approaches [14].
| Synthetic Route | Yield (%) | Purity (%) | Cost Efficiency | Atom Economy (%) | Scalability |
|---|---|---|---|---|---|
| Aniline + Ethyl cyanoacetate | 83-90 | 95-98 | High | 75-85 | Excellent |
| Aniline + Cyanoacetic acid | 70-80 | 90-95 | Moderate | 70-80 | Good |
| Aniline + Cyanoacetyl chloride | 85-95 | 96-99 | Moderate | 65-75 | Very good |
| Aniline + 1-Cyanoacetyl-3,5-dimethylpyrazole | 80-90 | 94-97 | Low | 60-70 | Moderate |
Cyanoacetyl chloride-mediated synthesis provides the highest yields of 85-95% with exceptional purities of 96-99%, achieved through rapid acylation reactions at low temperatures [14]. This approach requires basic conditions using triethylamine in dichloromethane, with reaction times of 2-4 hours at temperatures between 0-25°C [14]. The superior yield and purity characteristics make this route attractive for applications requiring high-quality product, despite moderate cost efficiency due to the need for anhydrous conditions and specialized handling of acid chlorides [14].
Advanced synthetic routes utilizing specialized acylating agents such as 1-cyanoacetyl-3,5-dimethylpyrazole achieve yields of 80-90% with purities of 94-97% [7]. However, these methodologies suffer from poor cost efficiency and limited scalability due to the expense and limited availability of specialized reagents [7]. The atom economy of these routes ranges from 60-70%, reflecting the generation of stoichiometric waste products during the acylation process [7].
The infrared spectroscopic analysis of 2-cyano-N-phenylacetamide reveals distinctive absorption bands that provide comprehensive information about the molecular structure and functional groups present [1]. The characteristic stretching frequencies demonstrate clear identification of both the cyano and amide functionalities.
The amide N-H stretching vibrations appear as two distinct bands at 3270.12 cm⁻¹ and 3208.40 cm⁻¹ in the solid state (potassium bromide pellet) [1]. These frequencies correspond to the antisymmetric and symmetric N-H stretching modes, respectively, characteristic of primary amide groups. The presence of two N-H stretching bands confirms the amide functionality and indicates hydrogen bonding interactions in the solid state [1].
The nitrile C≡N stretch is observed at 2259.98 cm⁻¹, which falls within the typical range for aromatic nitriles [1]. This frequency demonstrates the presence of the cyano group and indicates its electronic environment. The position of this band is consistent with the electron-withdrawing effect of the adjacent carbonyl group, which slightly increases the triple bond character of the nitrile functionality [2].
The carbonyl C=O stretch of the amide group appears at 1669.31 cm⁻¹, characteristic of the amide I band [1]. This frequency is lower than typical ketone carbonyls due to resonance effects within the amide structure, where the nitrogen lone pair delocalizes into the carbonyl π-system. The position indicates significant conjugation between the nitrogen atom and the carbonyl carbon [3].
Table 1: Infrared Spectroscopic Data for 2-Cyano-N-phenylacetamide
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| N-H stretch (amide) | 3270.12 [1] | Primary N-H stretch (antisymmetric) | Strong |
| N-H stretch (amide) | 3208.40 [1] | Primary N-H stretch (symmetric) | Strong |
| C≡N stretch (nitrile) | 2259.98 [1] | C≡N triple bond stretch | Medium |
| C=O stretch (amide I) | 1669.31 [1] | Amide carbonyl stretch | Strong |
| C-N stretch | 1518-1520 [3] | C-N single bond stretch | Medium |
| Aromatic C-H stretch | 3000-3100 [3] | Aromatic C-H stretching vibrations | Medium |
Additional absorption bands in the fingerprint region provide further structural confirmation. The C-N stretching vibration appears in the range of 1518-1520 cm⁻¹, indicating the presence of the aromatic C-N bond connecting the phenyl ring to the amide nitrogen [3]. Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region, confirming the presence of the phenyl substituent [3].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-cyano-N-phenylacetamide through analysis of both ¹H and ¹³C spectra recorded in deuterated chloroform [1].
¹H Nuclear Magnetic Resonance Analysis:
The methylene protons adjacent to the cyano group appear as a singlet at δ 3.91 ppm, integrating for two protons [1]. This chemical shift reflects the deshielding effect of the adjacent electron-withdrawing cyano group and the carbonyl carbon. The singlet multiplicity indicates that these protons do not couple with neighboring protons due to the absence of vicinal coupling partners.
The aromatic proton signals exhibit characteristic patterns for monosubstituted benzene derivatives. The para-hydrogen appears as a triplet at δ 7.09 ppm with a coupling constant of 7.4 Hz [1]. The meta-hydrogens manifest as a triplet at δ 7.34 ppm with J = 8.2 Hz, integrating for two protons [1]. The ortho-hydrogens appear as a doublet at δ 7.57 ppm with J = 8.2 Hz, also integrating for two protons [1]. These coupling patterns confirm the monosubstituted phenyl ring structure.
The amide NH proton resonates at δ 10.33 ppm as a broad singlet [1]. This significant downfield shift results from the deshielding effect of the carbonyl group and indicates the involvement of the NH proton in hydrogen bonding interactions.
¹³C Nuclear Magnetic Resonance Analysis:
The methylene carbon (CH₂-CN) appears at δ 26.97 ppm [1]. This relatively upfield position for a carbon adjacent to a cyano group reflects the shielding effect of the electron density redistribution in the molecular framework.
The nitrile carbon resonates at δ 116.23 ppm, characteristic of aromatic nitrile functionalities [1]. This chemical shift confirms the presence of the cyano group and indicates its electronic environment within the molecular structure.
The aromatic carbons display distinct resonances reflecting their different electronic environments. The meta-carbons appear at δ 119.52 ppm, while the para-carbon resonates at δ 124.17 ppm [1]. The ortho-carbons are observed at δ 129.17 ppm, and the ipso-carbon (directly attached to nitrogen) appears at δ 138.66 ppm [1]. These chemical shifts are consistent with the electron-withdrawing effect of the amide substituent on the aromatic ring.
The carbonyl carbon resonates at δ 161.31 ppm, characteristic of amide carbonyls [1]. This chemical shift reflects the partial double bond character of the C=O bond due to resonance with the nitrogen lone pair.
Table 2: Nuclear Magnetic Resonance Spectroscopic Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | 3.91 [1] | s | 2H | CH₂-CN methylene |
| ¹H | 7.09 [1] | t | 1H | para-H of phenyl ring |
| ¹H | 7.34 [1] | t | 2H | meta-H of phenyl ring |
| ¹H | 7.57 [1] | d | 2H | ortho-H of phenyl ring |
| ¹H | 10.33 [1] | s | 1H | NH amide proton |
| ¹³C | 26.97 [1] | - | 1C | CH₂-CN methylene carbon |
| ¹³C | 116.23 [1] | - | 1C | C≡N nitrile carbon |
| ¹³C | 119.52 [1] | - | 2C | meta-carbons of phenyl ring |
| ¹³C | 124.17 [1] | - | 1C | para-carbon of phenyl ring |
| ¹³C | 129.17 [1] | - | 2C | ortho-carbons of phenyl ring |
| ¹³C | 138.66 [1] | - | 1C | ipso-carbon of phenyl ring |
| ¹³C | 161.31 [1] | - | 1C | C=O carbonyl carbon |
Mass spectrometric analysis of 2-cyano-N-phenylacetamide under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and insight into the molecular stability [4] [5].
The molecular ion peak appears at m/z 160, corresponding to the molecular weight of the compound [6]. This molecular ion serves as the base peak in many electron ionization spectra, indicating relatively high stability of the molecular radical cation under these conditions.
Primary fragmentation pathways involve characteristic losses from the molecular ion. The loss of the cyano group (CN, mass 26) produces a fragment at m/z 133, representing [M-CN]⁺ [4]. This fragmentation occurs through α-cleavage adjacent to the carbonyl group, a common fragmentation pattern in amide compounds [4].
The loss of the acetonitrile side chain (CH₂CN, mass 40) generates a significant fragment at m/z 120, corresponding to [M-CH₂CN]⁺ [4]. This fragmentation pathway involves the cleavage of the C-C bond connecting the methylene group to the carbonyl carbon.
A prominent fragment at m/z 93 corresponds to the aniline radical cation [C₆H₅NH]⁺- [4]. This fragment results from benzylic cleavage and represents a highly stable resonance-stabilized species. The high relative intensity of this fragment reflects the stability imparted by the aromatic system and the nitrogen lone pair.
The phenyl cation at m/z 77 [C₆H₅]⁺ represents further fragmentation of the aromatic system [4]. Additional fragments include the cyclopentadienyl cation at m/z 65 [C₅H₅]⁺, resulting from ring contraction processes common in aromatic compounds [4].
Table 3: Mass Spectrometric Fragmentation Data
| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure | Fragmentation Type |
|---|---|---|---|
| 160 [6] | 100 | [M]⁺- (molecular ion) | Molecular ion formation |
| 133 [4] | 25 | [M-CN]⁺ (loss of cyano group) | α-cleavage to carbonyl |
| 120 [4] | 45 | [M-CH₂CN]⁺ (loss of acetonitrile) | Loss of side chain |
| 93 [4] | 85 | [C₆H₅NH]⁺- (aniline radical cation) | Benzylic cleavage |
| 77 [4] | 40 | [C₆H₅]⁺ (phenyl cation) | Ring fragmentation |
| 65 [4] | 15 | [C₅H₅]⁺ (cyclopentadienyl cation) | Ring contraction |
Crystallographic investigations of 2-cyano-N-phenylacetamide and related phenylacetamide derivatives provide essential information about the solid-state structure and molecular conformation [7] [8]. While complete crystal structure data for the parent compound remain limited, studies on structurally related derivatives offer valuable insights into the conformational preferences and intermolecular interactions.
Conformational equilibrium studies reveal that 2-cyano-N-phenylacetamide exists in both cis and trans conformations around the amide C-N bond [1]. Density functional theory calculations using the B3LYP/6-311G** method indicate that the trans conformer is generally more stable, with the amide group and aromatic ring approaching coplanarity [1].
The dihedral angle between the acetamide group and the benzene ring significantly influences the molecular properties. In related (R)-2-cyano-N-(1-phenylethyl)acetamide, crystallographic analysis reveals a dihedral angle of 68.7° [7] [8]. This deviation from planarity results from steric interactions and electronic effects that optimize the overall molecular energy.
Intermolecular interactions in the crystal structure include N-H···O hydrogen bonding between amide groups [7] [8]. These hydrogen bonds form extended chains throughout the crystal lattice, contributing to the observed melting point and thermal stability. Additionally, weak C-H···O interactions and π-π stacking between aromatic rings provide secondary stabilization [8].
The crystal packing arrangements show molecules organized into layers with specific orientations that maximize intermolecular interactions while minimizing steric conflicts [7] [8]. The cyano groups participate in weak dipole-dipole interactions that contribute to the overall crystal stability.
Table 4: Crystallographic Parameters (Related Structures)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic (related structure) [7] [8] | [7] [8] |
| Space Group | P2₁2₁2₁ (related structure) [7] [8] | [7] [8] |
| Temperature (K) | 293 [7] [8] | [7] [8] |
| Dihedral Angle (amide-phenyl) | 68.7° [7] [8] | [7] [8] |
The thermochemical properties of 2-cyano-N-phenylacetamide reflect its molecular structure and intermolecular interactions, providing essential information for practical applications and handling procedures.
Melting Point Characteristics:
The compound exhibits a melting point range of 198-202°C [9] [10] [11], indicating good crystalline purity and defined thermal behavior. This relatively high melting point reflects strong intermolecular hydrogen bonding between amide groups and dipole-dipole interactions involving the cyano functionality [10]. The narrow melting range suggests a well-defined crystal structure with minimal impurities.
Differential scanning calorimetry studies on related cyanoacetamide derivatives indicate sharp endothermic transitions at the melting point, characteristic of crystalline organic compounds with ordered lattice structures [12]. The melting process involves disruption of hydrogen bonding networks and van der Waals interactions that stabilize the solid state.
Thermal Stability:
The compound demonstrates thermal stability up to approximately 200°C, near its melting point [11]. Above this temperature, decomposition may occur with potential formation of hydrogen cyanide, nitrogen oxides, and carbon dioxide [13]. The thermal decomposition follows typical patterns for cyanoacetamide derivatives, involving cleavage of the C-CN bond and subsequent fragmentation [13].
Solubility Behavior:
The solubility characteristics of 2-cyano-N-phenylacetamide demonstrate typical behavior for amphiphilic organic compounds containing both polar and nonpolar structural elements [14].
Aqueous solubility is limited due to the hydrophobic phenyl ring, although the polar amide and nitrile groups provide some water compatibility [14]. The compound shows enhanced solubility in polar protic solvents such as ethanol and methanol, where hydrogen bonding between the solvent and amide functionality facilitates dissolution [14].
Polar aprotic solvents including dimethyl sulfoxide and N,N-dimethylformamide demonstrate excellent solvating properties for the compound [14]. These solvents effectively solvate both the polar and nonpolar regions of the molecule through dipole-dipole interactions and dispersion forces.
Halogenated solvents such as dichloromethane and chloroform provide moderate solubility [14]. The polarizable nature of these solvents allows for effective dissolution through induced dipole interactions with the aromatic system.
Nonpolar solvents including hexane and petroleum ether show negligible solubility due to the inability to effectively solvate the polar amide and nitrile functionalities [14].
Table 5: Thermochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point (°C) | 198-202 [9] [10] [11] | DSC/Melting point apparatus | [9] [10] [11] |
| Boiling Point (°C) | 401.8 ± 28.0 [9] | Calculated/Estimated | [9] |
| Thermal Stability (°C) | Stable to ~200 | TGA | Estimated |
| Decomposition Temperature (°C) | >200 [13] | TGA/DSC | [13] |
Table 6: Solubility Behavior in Various Solvents
| Solvent | Solubility | Qualitative Description |
|---|---|---|
| Water | Slightly soluble [14] | Limited aqueous solubility |
| Ethanol | Soluble [14] | Good solubility in polar protic |
| Methanol | Soluble [14] | Good solubility in polar protic |
| Dimethyl sulfoxide | Highly soluble [14] | Excellent in polar aprotic |
| N,N-Dimethylformamide | Highly soluble [14] | Excellent in polar aprotic |
| Dichloromethane | Moderately soluble [14] | Moderate in halogenated solvents |
| Hexane | Insoluble [14] | Negligible in nonpolar solvents |
Irritant